2-(2-Chloroethyl)oxane

Lipophilicity ADME prediction Fragment-based drug discovery

Medicinal chemistry programs requiring fragment-sized electrophilic warheads often encounter reactivity mismatches where bromo analogs react too rapidly, leading to unwanted side reactions. 2-(2-Chloroethyl)oxane solves this with its controlled chloro leaving group, enabling clean, stepwise SN2 elaboration. For procurement managers, it simplifies logistics with non-hazardous DOT/IATA transport classification and ambient long-term storage, eliminating cold-chain costs during multi-week synthesis campaigns. - Stereoelectronic Control: Anomeric effect biases side-chain trajectory for defined molecular recognition, a feature absent in 3- or 4-substituted isomers. - Physicochemical Comparator: Provides a precise +0.14 LogP shift vs. the 4-substituted regioisomer for direct SAR attribution. - Supply Chain Efficiency: Ships ambient; stored in a cool, dry place.

Molecular Formula C7H13ClO
Molecular Weight 148.63 g/mol
Cat. No. B8676404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)oxane
Molecular FormulaC7H13ClO
Molecular Weight148.63 g/mol
Structural Identifiers
SMILESC1CCOC(C1)CCCl
InChIInChI=1S/C7H13ClO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2
InChIKeyAYSXRXWFXGZRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)oxane: Physicochemical & Structural Baseline


2-(2-Chloroethyl)oxane (CAS 128395-84-6; molecular formula C₇H₁₃ClO; MW 148.63 g/mol) is a 2-substituted six-membered cyclic ether (tetrahydropyran/oxane) bearing a primary chloroethyl side chain . The compound presents a single H-bond acceptor (ring oxygen), zero H-bond donors, two rotatable bonds, a topological polar surface area (TPSA) of 9.23 Ų, and a computed LogP of 2.1844 . It is classified as non-hazardous for DOT/IATA transport and is stored long-term at ambient temperature in a cool, dry place . The nearest structural comparators include the 4-substituted regioisomer (CAS 4677-19-4), the 5-membered ring analog 2-(2-chloroethyl)oxolane (CAS 80506-21-4), and the bromo analog 2-(2-bromoethyl)oxane (CAS 77564-82-0) .

2-(2-Chloroethyl)oxane: Non-Interchangeability with Analogs


Although 2-(2-chloroethyl)oxane shares the same molecular formula as its 4-substituted regioisomer (C₇H₁₃ClO, MW 148.63), the positional shift of the chloroethyl chain from the 2-position to the 4-position of the oxane ring alters the computed LogP by approximately +0.14 log units . Compared with the 5-membered ring analog 2-(2-chloroethyl)oxolane, the six-membered oxane exhibits a LogP increase of +0.39 units—sufficient to meaningfully influence octanol-water partitioning and membrane permeability predictions in fragment-based drug discovery workflows [1]. Furthermore, the 2-substituted oxane is subject to the anomeric effect—a stereoelectronic conformational bias absent in 3- and 4-substituted isomers—which governs the spatial orientation of the side chain and thereby modulates both intermolecular recognition and intramolecular reactivity [2]. These differences are quantitative, experimentally verifiable, and cannot be compensated for by ad hoc adjustments to reaction conditions or biological assay protocols.

2-(2-Chloroethyl)oxane: Comparative Evidence Profile


Regioisomeric LogP Differentiation

The computed octanol-water partition coefficient (LogP) of 2-(2-chloroethyl)oxane is 2.1844, measured against the 4-substituted regioisomer (4-(2-chloroethyl)oxane) at 2.0419. This yields a +0.1425 log-unit increase, corresponding to an approximately 1.39-fold higher predicted octanol-phase concentration at equilibrium for the 2-isomer . Both compounds share identical TPSA (9.23 Ų), H-bond acceptor/donor counts (1/0), and rotatable bond count (2), isolating the regioisomeric substitution position as the sole variable driving the lipophilicity difference .

Lipophilicity ADME prediction Fragment-based drug discovery

Ring-Size Lipophilicity: Oxane vs. Oxolane

Comparing the six-membered 2-(2-chloroethyl)oxane (LogP 2.1844, MW 148.63) with its five-membered ring analog 2-(2-chloroethyl)oxolane (LogP 1.7943, MW 134.61), the oxane exhibits a +0.3901 LogP advantage—more than double the magnitude of the regioisomeric difference . This reflects the additional methylene unit in the ring, which increases both molecular volume and hydrophobic surface area without altering the TPSA (9.23 Ų for both) [1]. The oxane also carries a 14.02 Da mass increment, which may influence metabolic stability through altered CYP engagement profiles.

Scaffold hopping Ring-size SAR Physicochemical property optimization

Storage and Transport Classification Comparison

2-(2-Chloroethyl)oxane is classified as not hazardous for DOT/IATA transport and is specified for long-term storage in a 'cool, dry place' at ambient temperature, with no refrigeration requirement . In contrast, the 4-substituted regioisomer requires storage at 2–8°C [1], and the 5-membered oxolane analog mandates storage at 4°C and carries GHS hazard statements H226 (flammable liquid), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) with Signal Word 'Warning' [2]. The 2-isomer's ambient storage compatibility eliminates cold-chain freight costs and simplifies multi-site inventory management.

Supply chain logistics Cold-chain compliance Laboratory procurement

Chloro vs. Bromo Leaving Group Reactivity

The chloroethyl group of 2-(2-chloroethyl)oxane provides a defined intermediate SN2 leaving-group reactivity, situated between the less reactive ether-linked analogs and the substantially more reactive bromo analog 2-(2-bromoethyl)oxane (CAS 77564-82-0, MW 193.08) . Based on the well-established alkyl halide SN2 reactivity series (I⁻ ≈ 30–50× > Br⁻ ≈ 10–30× > Cl⁻ ≈ 1× reference), the bromo analogue is expected to undergo nucleophilic displacement approximately 30- to 50-fold faster under identical conditions [1]. The chloro compound thus offers a reactivity midpoint advantageous for multi-step sequences where over-alkylation or premature consumption must be avoided.

Synthetic methodology Alkylation reactivity Leaving group optimization

Anomeric Conformational Bias in 2-Substituted Oxanes

2-Substituted tetrahydropyrans, including 2-(2-chloroethyl)oxane, experience the anomeric effect—a stereoelectronic phenomenon in which n(O)→σ*(C2–substituent) hyperconjugation stabilizes the axial conformer of the substituent relative to expectations based on steric arguments alone [1]. This effect is operative at the 2-position but absent at the 3- and 4-positions, creating a conformationally distinct spatial presentation of the chloroethyl side chain that directly impacts the vector of the reactive chloride in SN2 transitions and the shape complementarity to protein binding pockets in fragment-based screening [2][3].

Conformational analysis Stereoelectronic effects Structure-based design

Procurement Unit Economics: 2-Isomer vs. 4-Isomer

Commercial pricing data collected from U.S.-based suppliers show that 2-(2-chloroethyl)oxane (95% purity) is listed at approximately $589 per gram from AmBeed . The 4-substituted isomer (97% purity) is priced at $615 per 250 mg from AChemBlock, translating to an extrapolated gram-scale cost of approximately $1,535—a 2.6-fold premium . Even accounting for the 2% purity differential, the effective cost per mole of pure compound favors the 2-isomer. This pricing asymmetry reflects differences in synthetic accessibility: the 2-isomer is accessible via direct Prins-type cyclization of homoallylic alcohols with 2-chloroacetaldehyde, as described in the patent literature [1].

Procurement economics Research budgeting Supplier comparison

2-(2-Chloroethyl)oxane: Application Scenarios


Covalent Warhead in Fragment-Based Discovery

2-(2-Chloroethyl)oxane is optimally positioned as a fragment-sized (MW 148.63) covalent warhead scaffold for targeting cysteine or other nucleophilic residues in protein binding pockets. The 2-substitution places the chloroethyl group under anomeric conformational control, biasing its spatial trajectory in a manner not available with 3- or 4-substituted isomers [1]. Its LogP of 2.1844 places it within the Rule-of-Three compliant space for fragments (LogP ≤ 3) while providing sufficient lipophilicity for cell permeability, a balanced profile that the more polar oxolane analog (LogP 1.7943) may fail to achieve .

Regioisomeric SAR Probe for Binding and ADME

When paired with the 4-substituted isomer as a comparator, 2-(2-chloroethyl)oxane enables direct interrogation of how regioisomeric substitution on the oxane ring influences potency, selectivity, and pharmacokinetic parameters. The +0.14 LogP differential between the 2- and 4-isomers provides a measurable baseline for attributing observed biological differences specifically to lipophilicity-driven effects versus positional pharmacophore presentation [1]. Both isomers maintain identical TPSA, H-bond profiles, and rotatable bond counts, eliminating confounding variables .

Controlled Alkylation for Multi-Step Synthesis

In synthetic sequences where a bromoalkyl analog would react too rapidly—leading to dialkylation, elimination, or premature consumption—the chloro leaving group of 2-(2-chloroethyl)oxane provides the controlled, tunable SN2 reactivity necessary for clean stepwise elaboration [1]. The compound's ambient storage stability and non-hazardous transport classification further reduce operational friction during multi-week, multi-step synthesis campaigns where refrigerated intermediates would impose cold-chain constraints .

Scaffold Hopping from Oxolane to Oxane

Medicinal chemistry programs seeking to increase lipophilicity and metabolic stability by expanding from a 5-membered oxolane to a 6-membered oxane core can use 2-(2-chloroethyl)oxane as the direct structural comparator. The +0.39 LogP increment and +14 Da mass gain versus 2-(2-chloroethyl)oxolane represent a well-defined physicochemical step-change that can be correlated with in silico ADME predictions and validated experimentally [1]. The identical TPSA (9.23 Ų) ensures that any observed permeability differences are attributable to LogP rather than polar surface area effects .

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